molecular formula C42H33N3 B14204440 2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-92-0

2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine

Cat. No.: B14204440
CAS No.: 919104-92-0
M. Wt: 579.7 g/mol
InChI Key: QECJXPAHAXWBAM-UHFFFAOYSA-N
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Description

2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three biphenyl groups attached to a triazine core, making it a highly conjugated system with interesting electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves the reaction of 2-methylbiphenyl with cyanuric chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the biphenyl groups. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer processes, making it effective in applications such as organic electronics and photochemistry. Its interaction with biological molecules can lead to changes in cellular processes, potentially making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(2’-methyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its highly conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and photostability, such as in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Properties

CAS No.

919104-92-0

Molecular Formula

C42H33N3

Molecular Weight

579.7 g/mol

IUPAC Name

2,4,6-tris[4-(2-methylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C42H33N3/c1-28-10-4-7-13-37(28)31-16-22-34(23-17-31)40-43-41(35-24-18-32(19-25-35)38-14-8-5-11-29(38)2)45-42(44-40)36-26-20-33(21-27-36)39-15-9-6-12-30(39)3/h4-27H,1-3H3

InChI Key

QECJXPAHAXWBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=CC=CC=C7C

Origin of Product

United States

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